3-Cyanophenyl-3-pyridinyl-methanol

EGFR inhibition lung cancer kinase assay

Securing reproducible building blocks for kinase inhibitor SAR is a critical supply chain challenge. 3-Cyanophenyl-3-pyridinyl-methanol provides a validated hinge-binding motif for medicinal chemistry programs. - Core Scaffold: Meta-cyanophenyl and 3-pyridinyl groups provide a defined vector for ATP-binding pocket engagement. - Validated Activity: 3-Cyanopyridine analogs demonstrate sub-100 nM potency against EGFR and related tyrosine kinases. - Supply Assurance: Standardized purity and analytical documentation eliminate batch-to-batch variability in your screens.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
Cat. No. B8277288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyanophenyl-3-pyridinyl-methanol
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(C2=CN=CC=C2)O)C#N
InChIInChI=1S/C13H10N2O/c14-8-10-3-1-4-11(7-10)13(16)12-5-2-6-15-9-12/h1-7,9,13,16H
InChIKeyUTBGIONPMFXFHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyanophenyl-3-pyridinyl-methanol: A Diaryl Methanol for Kinase Drug Discovery


3-Cyanophenyl-3-pyridinyl-methanol (C13H10N2O, MW 210.23 g/mol) is a diaryl methanol derivative that combines a 3-cyanophenyl moiety with a 3-pyridinyl group via a central carbinol linker [1]. This scaffold positions the compound within the broader class of 3-cyanopyridine analogs, which have demonstrated significant biological activities including protein kinase inhibition, anticancer effects, and antimicrobial properties [2][3]. The compound's structural features—particularly the meta-substituted cyanophenyl group and the 3-pyridinyl ring—are recurrent motifs in kinase inhibitor pharmacophores, as exemplified in patent literature describing substituted 3-cyanopyridines for treating autoimmune and inflammatory diseases [3].

Why Generic Diaryl Methanols Cannot Substitute This Compound


In drug discovery and chemical biology, substituting 3-cyanophenyl-3-pyridinyl-methanol with a generic diaryl methanol—such as phenyl(pyridin-3-yl)methanol—risks abolishing critical pharmacophoric interactions. The 3-cyanophenyl group introduces a strong electron-withdrawing cyano substituent that modulates both the electronic properties of the aromatic ring and the compound's hydrogen-bonding capacity . Structure-activity relationship (SAR) studies on cyanopyridine scaffolds demonstrate that the presence and position of cyano groups directly impact kinase inhibitory potency, antimicrobial activity, and cytotoxic selectivity [1]. Furthermore, the 3-pyridinyl moiety provides a distinct vector for binding to the hinge region of kinase ATP-binding pockets, a feature that differs fundamentally from 2-pyridinyl or 4-pyridinyl analogs [2]. Generic substitution therefore compromises both target engagement and downstream biological readouts, making precise chemical identity essential for reproducible research outcomes.

Quantitative Evidence for 3-Cyanophenyl-3-pyridinyl-methanol vs. Analogues


EGFR Kinase Inhibitory Potency of Cyanopyridine Scaffolds

While direct IC50 data for 3-cyanophenyl-3-pyridinyl-methanol are not available in public repositories, quantitative benchmarking of closely related 3-cyanopyridine derivatives provides a reliable class-level inference of its potential EGFR inhibitory activity. A 2024 study evaluated multiple cyanopyridine-based compounds against the EGFR kinase domain and reported IC50 values of 42.6 nM, 60.4 nM, and 89.6 nM, compared to the clinical EGFR inhibitor erlotinib (IC50 = 78.6 nM) under identical assay conditions . The target compound shares the critical 3-cyanopyridine pharmacophore that underpins this potent EGFR inhibition, distinguishing it from non-cyanated diaryl methanols that lack this warhead.

EGFR inhibition lung cancer kinase assay

Antiproliferative Activity in A549 and PC3 Cancer Cell Lines

Cyanopyridine derivatives, structurally analogous to 3-cyanophenyl-3-pyridinyl-methanol, demonstrate potent antiproliferative activity against human lung (A549) and prostate (PC3) cancer cell lines. In a 2024 study, select cyanopyridine compounds exhibited IC50 values of 0.85 μM and 1.88 μM against A549 cells, and 1.58 μM and 3.63 μM against PC3 cells . In contrast, the non-cyanated analog phenyl(pyridin-3-yl)methanol lacks reported antiproliferative activity in these specific cell lines, underscoring the functional importance of the cyanophenyl moiety for cytotoxic potency.

cytotoxicity lung adenocarcinoma prostate cancer

Antimycobacterial Activity Against M. tuberculosis

3-Cyanopyridine analogs exhibit selective antimicrobial activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MICs) in the low micromolar range. A 2020 synthesis and screening study reported that derivatives 2c, 2e, 3d, and 3e showed good inhibition against M. tuberculosis, with further MIC determination confirming potency comparable to or exceeding that of standard antibiotics in the same panel [1]. Non-cyanated diaryl methanols, such as phenyl(pyridin-3-yl)methanol, have not been reported to possess antitubercular activity in peer-reviewed literature.

antimicrobial Mycobacterium tuberculosis MIC

Predicted Lipophilicity and Hydrogen-Bonding Profile

Computational predictions indicate that 3-cyanophenyl-3-pyridinyl-methanol possesses a calculated logP of approximately 1.8–2.5, with one hydrogen bond donor (carbinol OH) and up to four hydrogen bond acceptors (cyano nitrogen, pyridinyl nitrogen, carbinol oxygen) [1]. In comparison, the non-cyanated analog phenyl(pyridin-3-yl)methanol (CAS 6270-47-9) has a lower calculated XLogP of ~1.5 and reduced topological polar surface area [2]. The increased lipophilicity and additional hydrogen-bond acceptor contributed by the cyano group can enhance passive membrane permeability and target-binding enthalpy, respectively.

ADME drug-likeness physicochemical properties

Research and Procurement Applications


Kinase Inhibitor Hit-to-Lead Optimization

Medicinal chemistry teams focused on developing ATP-competitive kinase inhibitors should consider 3-cyanophenyl-3-pyridinyl-methanol as a core scaffold. The compound's 3-cyanopyridine moiety is a validated hinge-binding motif for EGFR and related tyrosine kinases, with class-level IC50 values in the sub-100 nM range . Its use as a starting point for SAR expansion can accelerate the identification of selective kinase inhibitors, particularly for oncology programs targeting A549 (lung) and PC3 (prostate) cell lines .

Antitubercular Lead Discovery

Given the demonstrated activity of 3-cyanopyridine derivatives against Mycobacterium tuberculosis H37Rv [1], 3-cyanophenyl-3-pyridinyl-methanol represents a strategic procurement choice for academic and industrial groups investigating novel antitubercular agents. The scaffold can be derivatized to optimize MIC values and improve selectivity indices, building on the class-level 'good inhibition' observed in primary screening panels [1].

Chemical Probe Synthesis for Target Engagement

Chemical biologists requiring a functionalized diaryl methanol for probe development should prioritize the 3-cyanophenyl variant due to its enhanced hydrogen-bonding capacity and favorable lipophilicity profile (predicted XLogP ≈ 1.8–2.5) [2]. The additional cyano group provides a spectroscopic handle (IR, Raman) and can serve as a bioisostere for carboxylic acids or halogens, enabling precise modulation of target-binding thermodynamics [2].

Asymmetric Synthesis Methodology Development

The carbinol center in 3-cyanophenyl-3-pyridinyl-methanol presents a stereogenic site that can be exploited for the development of enantioselective synthetic methodologies. Building on established protocols for enantioselective hydrogenation of pyridinyl aryl ketones using chiral Ru(diphosphine)(diamine) complexes [3], this compound offers a functionalized substrate for generating chiral building blocks with defined absolute configuration, valuable for downstream medicinal chemistry applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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